molecular formula C11H14N4OS2 B10979394 2-{[5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10979394
M. Wt: 282.4 g/mol
InChI Key: CSIBZMQBDHPONH-UHFFFAOYSA-N
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Description

2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a thienyl group, a triazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The process often includes the cyclization of appropriate precursors under controlled conditions. The introduction of the thienyl and ethyl groups is achieved through specific substitution reactions. The final step involves the formation of the acetamide moiety, which is typically done through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. The use of catalysts and solvents is also common to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or other electrophiles/nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
  • 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE

Uniqueness

The uniqueness of 2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14N4OS2

Molecular Weight

282.4 g/mol

IUPAC Name

2-[[5-(5-ethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C11H14N4OS2/c1-3-8-4-7(5-17-8)10-13-14-11(15(10)2)18-6-9(12)16/h4-5H,3,6H2,1-2H3,(H2,12,16)

InChI Key

CSIBZMQBDHPONH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CS1)C2=NN=C(N2C)SCC(=O)N

Origin of Product

United States

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